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Compound of Interest

Compound Name: 3-Fluoro-4-formylbenzoic acid

Cat. No.: B112204

An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-4-formylbenzoic acid
(CAS No: 193290-80-1), a key bifunctional building block in modern organic synthesis. Tailored
for researchers, medicinal chemists, and drug development professionals, this document
delves into the core chemical properties, reactivity, synthesis, and applications of this versatile
compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

3-Fluoro-4-formylbenzoic acid is a substituted aromatic carboxylic acid featuring three
distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to the
benzene ring. This unique combination makes it a highly valuable intermediate for constructing
complex molecular architectures. The incorporation of a fluorine atom is a well-established
strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and
pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2]
The presence of both an aldehyde and a carboxylic acid group offers orthogonal chemical
handles for sequential, selective reactions, enabling the synthesis of diverse compound
libraries for drug discovery and materials science.

Caption: Chemical structure of 3-Fluoro-4-formylbenzoic acid.
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Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key physical and
chemical properties of 3-Fluoro-4-formylbenzoic acid are summarized below.

Core Physical and Chemical Data

The following table consolidates critical data points for this compound, sourced from various
chemical suppliers and databases.

Property Value Source(s)
CAS Number 193290-80-1 [3][4]
Molecular Formula CsHsFOs3 [31[4][5]
Molecular Weight 168.12 g/mol [31141[5]
Appearance Solid [3][6]
Purity >95% [31[6]
- _ 330.6 + 27.0 °C at 760 mmHg
Boiling Point ) [3][4]
(Predicted)
Density 1.426 + 0.06 g/cm3 (Predicted) [4]
4°C or -20°C, stored under
Storage Temperature ) [31517]
nitrogen

Spectroscopic Profile

While specific spectra are proprietary, the expected spectroscopic signatures for confirming the
identity and purity of 3-Fluoro-4-formylbenzoic acid are as follows:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the aldehyde proton (typically a singlet downfield, ~9.5-10.5 ppm), and the
carboxylic acid proton (a broad singlet, often >11 ppm). The aromatic region will display
complex splitting patterns due to *H-'H and *H-1°F coupling.
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e 13C NMR: The carbon NMR would feature characteristic peaks for the carboxylic acid
carbonyl (~165-170 ppm), the aldehyde carbonyl (~190-195 ppm), and multiple signals in the
aromatic region (110-160 ppm). The carbon atoms bonded to or near the fluorine will exhibit
C-F coupling, which is a key diagnostic feature.

e 19F NMR: This technique is highly sensitive for fluorinated compounds.[8] A single resonance
is expected, with its chemical shift providing information about the electronic environment of
the fluorine atom on the aromatic ring.

e Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the
carboxylic acid (~2500-3300 cm~?), a C=0 stretch for the carboxylic acid (~1700-1725 cm™1),
a C=0 stretch for the aldehyde (~1680-1700 cm~1), and C-F stretching vibrations (~1100-
1300 cm™Y).

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (168.12 g/mol ).

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Fluoro-4-formylbenzoic acid stems from the differential reactivity of
its functional groups, which can be addressed selectively under different reaction conditions.

3-Fluoro-4-formylbenzoic Acid
. Strong Nucleophile
ROH, H+ RzNH, Coupling Agent SOClz or (COCI)2 / NaBHa or Hz, PA RNH: NaCN, H+ (Harsh Conditions)
Carboxyli¢ Acid Reactions Aldehyde Reactions Arsqatic Ring Reactions
. . . . : Nucleophilic Aromatic
Acid Chloride Primary Alcohol Imine / Schiff Base Substitution (Difficul)
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Caption: Key reaction pathways for 3-Fluoro-4-formylbenzoic acid.
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o Carboxylic Acid Moiety: This group is a classic handle for forming stable amide bonds, a
cornerstone of peptide and small molecule synthesis. It can be activated with coupling
reagents (e.g., HATU, EDC) or converted to a more reactive acid chloride. Esterification is
also a straightforward transformation.

» Aldehyde Moiety: The aldehyde is a versatile electrophile. It readily undergoes reductive
amination to form secondary amines, a crucial reaction in library synthesis. It is also
susceptible to nucleophilic attack to form alcohols (via reduction) or cyanohydrins, and can
participate in various condensation and C-C bond-forming reactions (e.g., Wittig, Horner-
Wadsworth-Emmons).[9]

o Fluorinated Aromatic Ring: The fluorine atom and the two deactivating groups (aldehyde and
carboxylic acid) make the ring electron-deficient. This generally renders it resistant to
electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic
substitution (SnAr) under specific conditions with potent nucleophiles, although this is less
common.

Representative Synthesis Protocol

While multiple proprietary methods exist, a plausible and scalable synthesis can be designed
from commercially available precursors. The following protocol describes a conceptual pathway
involving the oxidation of a methyl group, a common and reliable transformation in organic
synthesis.

Objective: To synthesize 3-Fluoro-4-formylbenzoic acid from 3-Fluoro-4-methylbenzoic acid.

Causality: This route is chosen for its directness. The methyl group at the 4-position is activated
for oxidation to an aldehyde due to its benzylic position. Controlling the oxidation to stop at the
aldehyde stage, rather than proceeding to the carboxylic acid, is the key challenge. Reagents
like chromium trioxide or manganese dioxide are often used, but milder, more selective
methods are preferred in modern synthesis.
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3-Fluoro-4-methylbenzoic acid

MeOH, H2S0a4

Step 1: Protection
(Esterification)

Methyl 3-fluoro-4-methylbenzoate

Step 2: Benzylic Bromination

Methyl 4-(bromomethyl)-3-fluorobenzoate

DMSO, NaHCOs
(Kornblum oxidation)

Step 3: Oxidation

Methyl 3-fluoro-4-formylbenzoate

Step 4: Deprotection
(Hydrolysis)

3-Fluoro-4-formylbenzoic acid

Click to download full resolution via product page

Caption: A multi-step workflow for the synthesis of 3-Fluoro-4-formylbenzoic acid.
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Step-by-Step Methodology (Conceptual)

» Protection of the Carboxylic Acid:

o Procedure: Dissolve 3-Fluoro-4-methylbenzoic acid in methanol with a catalytic amount of
sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete

conversion.

o Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering
with the subsequent benzylic bromination and oxidation steps.

e Benzylic Bromination:

o Procedure: Dissolve the resulting methyl ester in a non-polar solvent like carbon
tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Heat
the mixture under reflux with light initiation.

o Rationale: This is a standard Wohl-Ziegler reaction to selectively brominate the benzylic
methyl group, creating a reactive intermediate.

o Oxidation to Aldehyde:

o Procedure: The crude brominated intermediate is dissolved in dimethyl sulfoxide (DMSO).
Sodium bicarbonate is added, and the mixture is heated.

o Rationale: This is a Kornblum oxidation, a reliable method for converting a benzyl halide to
an aldehyde without over-oxidation to the carboxylic acid.

o Deprotection (Hydrolysis):

o Procedure: The resulting aldehyde-ester is hydrolyzed using either acidic (e.g., aqueous
HCI) or basic (e.g., LiOH in THF/water) conditions, followed by an acidic workup to
protonate the carboxylate.

o Rationale: This final step removes the methyl ester protecting group to yield the target
molecule. The product is then purified by recrystallization or column chromatography.
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Safety and Handling

Proper handling of 3-Fluoro-4-formylbenzoic acid is essential to ensure laboratory safety.
The compound is classified with several hazards that require appropriate precautions.

GHS Classification Hazard Statements Precautionary Statements

P261: Avoid breathing dust.
P280: Wear protective

gloves/eye protection.

H302: Harmful if swallowed. P302+P352: IF ON SKIN:
Pictogram: GHS07 H315: Causes skin irritation. Wash with plenty of soap and
(Exclamation Mark) Signal H319: Causes serious eye water. P305+P351+P338: IF
Word: Warning irritation. H335: May cause IN EYES: Rinse cautiously with

respiratory irritation. water for several minutes.

Remove contact lenses, if
present and easy to do.

Continue rinsing.

e Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety glasses or goggles.[10][11]

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[10][11] Avoid contact with skin, eyes, and clothing.

» Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.[3][11] Storing under an inert atmosphere
(nitrogen) is recommended for long-term stability.[3]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow it to enter drains.[12]

Conclusion

3-Fluoro-4-formylbenzoic acid is a high-value synthetic intermediate whose utility is derived
from its unique trifunctional nature. The strategic placement of a fluorine atom, coupled with the
orthogonal reactivity of its aldehyde and carboxylic acid groups, provides medicinal and
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materials chemists with a powerful tool for molecular design and synthesis. A thorough
understanding of its chemical properties, reactivity, and handling requirements is paramount for
its effective and safe application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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